2,4,5-Trichloro-6,7-dimethoxyquinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7Cl3N2O2 |
|---|---|
Molecular Weight |
293.5 g/mol |
IUPAC Name |
2,4,5-trichloro-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C10H7Cl3N2O2/c1-16-5-3-4-6(7(11)8(5)17-2)9(12)15-10(13)14-4/h3H,1-2H3 |
InChI Key |
ZRBRRHBDBWUEDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)Cl)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4,5 Trichloro 6,7 Dimethoxyquinazoline and Its Congeners
Retrosynthetic Analysis and Key Precursors for 2,4,5-Trichloro-6,7-dimethoxyquinazoline
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the analysis begins by disconnecting the most reactive sites and simplifying the core structure.
A logical retrosynthetic pathway for this compound (I) is proposed. The chloro groups at positions 2 and 4 are the most synthetically accessible through the chlorination of a corresponding dione (B5365651) precursor. This leads to the disconnection of the C2-Cl and C4-Cl bonds, identifying 5-Chloro-6,7-dimethoxyquinazoline-2,4-dione (II) as a key intermediate.
Further deconstruction of the quinazoline-2,4-dione (II) involves breaking the amide bonds within the pyrimidine (B1678525) ring. This points to a substituted anthranilic acid derivative as the essential building block. The most critical precursor is identified as 2-amino-5-chloro-3,4-dimethoxybenzoic acid (III) rsc.org. The synthesis of this precursor is paramount, as the chlorine at the C5 position of the final quinazoline (B50416) is introduced at this early stage, circumventing the challenges of direct C5 halogenation on the electron-rich quinazoline ring.
Derivatization from 6,7-Dimethoxyquinazolin-2,4-diones
The conversion of a quinazoline-2,4-dione to a 2,4-dichloroquinazoline (B46505) is a fundamental and widely employed transformation in quinazoline chemistry. In the synthesis of the target molecule, the key intermediate, 5-Chloro-6,7-dimethoxyquinazoline-2,4-dione (II), would undergo this derivatization. This step introduces the chloro substituents at positions 2 and 4, which serve as versatile handles for subsequent nucleophilic substitution reactions if desired for the synthesis of other congeners.
The reaction is typically achieved by heating the dione precursor with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this purpose. researchgate.netderpharmachemica.com The reaction is often catalyzed by a tertiary amine, such as N,N-dimethylaniline or N,N-dimethylformamide (DMF), which facilitates the process. researchgate.netresearchgate.net The mixture is refluxed for several hours, and upon completion, the excess POCl₃ is carefully quenched, typically by pouring the reaction mixture into ice water, which precipitates the 2,4-dichloro product. derpharmachemica.comgoogle.com
For instance, the synthesis of the analogous 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) from 6,7-dimethoxyquinazolin-2,4-dione involves refluxing with POCl₃ in the presence of N,N-dimethylaniline for 5 hours. researchgate.netderpharmachemica.com This established methodology is directly applicable to the 5-chloro substituted dione intermediate.
Halogenation Strategies at Positions 2, 4, and 5
The introduction of chlorine atoms at the three specified positions requires distinct strategies executed at different stages of the synthesis.
Halogenation at Positions 2 and 4: As detailed in the previous section, the chlorine atoms at positions 2 and 4 are installed simultaneously. This is achieved through the dehydrative chlorination of the 5-Chloro-6,7-dimethoxyquinazoline-2,4-dione precursor using reagents like phosphorus oxychloride or thionyl chloride (SOCl₂). researchgate.netresearchgate.net This step converts the keto groups of the dione into reactive chloro groups.
Halogenation at Position 5: Direct chlorination of the C5 position on a pre-formed 6,7-dimethoxyquinazoline (B1622564) ring is challenging due to the directing effects of the existing substituents. Therefore, the most effective strategy is to begin with a benzene-ring precursor that already contains the required chlorine atom. The synthesis of 2-amino-5-chloro-3,4-dimethoxybenzoic acid has been reported and serves as the ideal starting point. rsc.org This approach ensures unambiguous placement of the chlorine atom at the desired C5 position of the final quinazoline heterocycle. While methods for remote C5 halogenation of certain 8-substituted quinolines have been developed, they are not directly applicable to the specific substitution pattern of the target molecule. researchgate.netrsc.org
Methodologies for Incorporating Dimethoxy Moieties
The 6,7-dimethoxy substitution pattern is a common feature in many biologically active quinazolines. The incorporation of these moieties is almost always accomplished by selecting a starting material that already possesses the 1,2,4,5-substitution pattern on the benzene (B151609) ring.
A common and versatile starting material for this purpose is veratrole (1,2-dimethoxybenzene). A typical synthetic sequence involves the nitration of veratrole to yield 3,4-dimethoxynitrobenzene. google.com Subsequent steps then build the necessary functionality for cyclization. For example, a series of reactions including nitration, oxidation, reduction, and cyclization starting from vanillin (B372448) can be used to prepare the 6,7-dimethoxyquinazoline core. google.com Another key precursor, 2-amino-4,5-dimethoxybenzoic acid, is synthesized from 6-nitroveratric acid, which itself is derived from veratric acid. chemicalbook.com This precursor is then cyclized to form 6,7-dimethoxyquinazoline-2,4-dione, a direct precursor to many important derivatives. hsppharma.com This foundational approach of starting with a pre-substituted benzene ring ensures high regioselectivity and is the cornerstone for synthesizing 6,7-dimethoxyquinazoline congeners.
Modern Synthetic Approaches for Quinazoline Core Construction
While the synthesis of the specifically substituted this compound relies on a classical cyclization of a pre-functionalized precursor, the construction of the fundamental quinazoline core has been significantly advanced by modern catalytic methods. These approaches offer greater efficiency, milder conditions, and broader substrate scope compared to traditional methods.
Transition-Metal-Catalyzed Reactions in Quinazoline Synthesis
Transition-metal catalysis has become an indispensable tool for the synthesis of N-heterocycles, including quinazolines. frontiersin.org These methods often involve C-H activation, dehydrogenative coupling, or cascade reactions, providing atom-economical pathways to the quinazoline scaffold. nih.govmdpi.com
Various catalytic systems have been developed, utilizing earth-abundant metals like iron and manganese as well as precious metals like iridium and copper. nih.gov For example, iron-catalyzed C(sp³)-H oxidation of 2-alkylamino N-H ketimines provides an efficient route to quinazolines. mdpi.com Manganese(I)-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with primary amides is another powerful strategy. nih.gov Copper-catalyzed cascade reactions of (2-bromophenyl)methylamines and amidine hydrochlorides also yield quinazolines in good yields, proceeding through N-arylation, nucleophilic substitution, and aerobic oxidation. organic-chemistry.org
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| FeCl₂ / t-BuOOH | 2-Alkylamino N-H ketimines | Utilizes inexpensive iron catalyst; proceeds via C(sp³)-H oxidation. | mdpi.comnih.gov |
| Mn(I) complex | 2-Aminobenzyl alcohols and primary amides | Acceptorless dehydrogenative coupling (ADC); high atom economy. | mdpi.comnih.gov |
| Co(OAc)₂·4H₂O / t-BuOK | 2-Aminoaryl alcohols and nitriles | Ligand-free, cost-effective catalyst; dehydrogenative cyclization. | nih.govorganic-chemistry.org |
| CuBr / Air | (2-Bromophenyl)methylamines and amidine hydrochlorides | Cascade reaction using air as a green oxidant. | organic-chemistry.org |
| Iridium Catalyst | 2-Aminoarylmethanols and amides/nitriles | Efficient ADC reaction under mild conditions. | organic-chemistry.org |
Metal-Free and Environmentally Benign Synthetic Procedures
In line with the principles of green chemistry, significant efforts have been directed towards developing metal-free and environmentally friendly methods for quinazoline synthesis. researchgate.net These approaches often utilize readily available, non-toxic reagents and catalysts, and may employ alternative energy sources like microwaves to accelerate reactions. nih.gov
Molecular iodine has emerged as a versatile catalyst for this transformation, promoting the reaction between 2-aminobenzaldehydes and benzylamines using oxygen as the ultimate oxidant, making the process green and economical. nih.govorganic-chemistry.org Other methods include the use of o-iodoxybenzoic acid (IBX) as an oxidant or catalyst- and solvent-free synthesis under microwave irradiation. nih.govorganic-chemistry.org Multi-component reactions, where three or more reactants are combined in a single step, offer high efficiency and reduce waste. A four-component synthesis of quinazolines from simple anilines, aldehydes, and ammonium (B1175870) iodide has been developed under metal-free conditions, showcasing a high degree of complexity generation in a single operation. rsc.org
| Reagent/Condition | Reactants | Key Features | Reference |
|---|---|---|---|
| Molecular Iodine (I₂) / O₂ | 2-Aminobenzaldehydes/ketones and benzylamines | Transition-metal-free; uses O₂ as a green oxidant. | nih.govorganic-chemistry.org |
| o-Iodoxybenzoic acid (IBX) | o-Aminobenzylamine and aldehydes | Mild, metal-free oxidation and cyclization. | organic-chemistry.org |
| Microwave Irradiation | Aldehydes, 2-aminobenzophenones, and ammonium acetate | Solvent-free, catalyst-free, rapid synthesis. | nih.gov |
| I₂/KI | N,N'-Disubstituted amidines | Oxidative C-C bond formation; environmentally benign. | nih.govorganic-chemistry.org |
| 4,6-Dihydroxysalicylic acid / O₂ | o-Aminobenzylamines and benzylamines | Organocatalytic oxidative condensation; green synthesis. | frontiersin.orgnih.gov |
| Ammonium iodide (NH₄I) | Anilines and aromatic aldehydes | Four-component, metal-free C-H functionalization. | rsc.org |
Microwave-Assisted Organic Synthesis of Quinazoline Derivatives
Microwave-assisted organic synthesis (MAOS) has become a powerful tool in medicinal and synthetic chemistry, offering significant advantages over conventional heating methods. nih.govresearchgate.net The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity. researchgate.netfrontiersin.org This technology is particularly effective for the synthesis of N-heterocyclic systems, including quinazolines and their derivatives. nih.govnih.gov
The primary advantages of using microwave irradiation include shorter reaction times, better yields, and reduced energy consumption. frontiersin.orgnih.gov For instance, the Niementowski reaction, a classical method for synthesizing quinazolinones, can be highly accelerated under solvent-free microwave conditions. nih.gov Similarly, syntheses that would typically require several hours of conventional heating can often be completed in a matter of minutes in a dedicated microwave reactor. nih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform thermal energy distribution. at.ua
Several protocols for the microwave-assisted synthesis of quinazoline derivatives have been developed. These often involve the cyclization of substituted 2-halobenzoic acids with amidines or the reaction of anthranilic acid derivatives with various reagents. researchgate.netsci-hub.cat Iron-catalyzed cyclization reactions in water, a green solvent, have been successfully performed under microwave irradiation to produce quinazolinone derivatives in moderate to high yields. sci-hub.cat The efficiency of these reactions can be seen in the synthesis of various 2,3-disubstituted quinazolin-4(3H)-ones, which have been achieved in good yields through one-pot tandem procedures under microwave conditions. researchgate.net
| Reaction Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Quinoline-fused 1,4-benzodiazepine (B1214927) Synthesis | Microwave Irradiation | Not Specified | 92-97% | nih.gov |
| Quinoline-fused 1,4-benzodiazepine Synthesis | Conventional Heating | Not Specified | 62-65% | nih.gov |
| General Quinazoline Synthesis | Microwave Irradiation | 2 min | ~10% higher than conventional | nih.gov |
| General Quinazoline Synthesis | Conventional Heating | 4-7 h | ~10% lower than microwave | nih.gov |
Cascade and Multi-Component Annulation Reactions
Cascade and multi-component reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like quinazoline derivatives from simple, readily available starting materials in a single operation. rsc.orgcaltech.edu These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity quickly. mdpi.comfu-berlin.de An MCR is a process where three or more reactants are combined in one pot to form a product that incorporates portions of all starting materials. caltech.edufu-berlin.de
Various transition-metal catalysts, particularly copper, have been employed to facilitate cascade reactions leading to the quinazoline core. rsc.orgmdpi.com For example, a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes provides a convenient route to a wide range of 2-substituted quinazolines in good to excellent yields. organic-chemistry.orgacs.org Another efficient method involves the copper-catalyzed reaction of substituted (2-bromophenyl)methylamines with amidine hydrochlorides, using air as a green oxidant. organic-chemistry.org These cascade processes often involve a sequence of reactions such as N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation occurring in a single pot. organic-chemistry.org
Multi-component reactions, such as the Ugi and Biginelli reactions, have also been adapted for quinazoline synthesis, often under microwave irradiation to enhance reaction rates and yields. rsc.orgmdpi.com These strategies allow for the rapid assembly of complex heterocyclic frameworks. For instance, a one-pot, three-component reaction between aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone under microwave conditions yields tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones efficiently. rsc.org
| Reaction Type | Catalyst/Conditions | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Cascade Annulation | Cu(OTf)2 | Diaryliodonium salts, nitriles | [2 + 2 + 2] annulation for 2,4-diaryl quinazolines | mdpi.com |
| Copper-Catalyzed Cascade | CuBr, Air (oxidant) | (2-bromophenyl)methylamines, amidine hydrochlorides | Economical and environmentally friendly | organic-chemistry.org |
| Nickel-Catalyzed Annulation | Nickel catalyst | Benzylamines, nitriles | Atom-economic [4 + 2] annulation via C-H/N-H activation | organic-chemistry.org |
| Microwave-Assisted MCR | Glacial acetic acid | Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, dimedone | Metal-free, rapid synthesis of fused quinolinones | rsc.org |
Regioselective Control in Quinazoline Derivativatization
Achieving regioselective control is critical when synthesizing highly substituted heterocycles like this compound. The ability to direct functionalization to a specific position on the quinazoline ring is essential for building the target molecular architecture and for creating analogues with diverse substitution patterns.
Strategies for Site-Specific Halogenation
Site-specific halogenation of the quinazoline core can be achieved through several strategies, most notably through transition-metal-catalyzed C-H bond activation. mdpi.com Palladium-catalyzed ortho-selective halogenation has been developed for quinazolinone scaffolds, utilizing N-halosuccinimides (NCS, NBS, NIS) as both the halogen source and an oxidant. nih.govrsc.org This method demonstrates high chemo- and regioselectivity, allowing for the direct installation of a halogen atom at a specific position, often directed by a functional group already present on the molecule. rsc.org
For a precursor like 2,4-dichloro-6,7-dimethoxyquinazoline, the inherent electronic properties of the ring dictate the regioselectivity of subsequent reactions. In nucleophilic aromatic substitution (SNAr) reactions, the carbon at the 4-position is more susceptible to nucleophilic attack than the carbon at the 2-position. mdpi.com Density Functional Theory (DFT) calculations confirm that the C4 position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the kinetically favored site for substitution. mdpi.com This intrinsic reactivity allows for the selective replacement of the C4-chlorine atom while leaving the C2-chlorine intact, a crucial step in the synthesis of many bioactive quinazoline derivatives. mdpi.com
Metal-free protocols have also been established for the regioselective halogenation of quinoline derivatives, which can be conceptually extended to quinazolines. These methods use inexpensive and atom-economical reagents like trihaloisocyanuric acid and can proceed at room temperature with excellent regioselectivity, providing an economical and environmentally friendly alternative to metal-catalyzed processes. rsc.orgnih.gov
Structure Activity Relationship Sar Theoretical Frameworks for Halogenated Dimethoxyquinazolines
Systematic SAR Analysis of Quinazoline (B50416) Scaffold Modifications
The quinazoline ring system is a foundational scaffold in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov The diverse bioactivity of quinazoline derivatives is a direct consequence of the varied substitution patterns that can be introduced onto the bicyclic core. SAR studies have consistently shown that modifications at positions 2, 4, 6, and 7 are particularly influential in determining the compound's therapeutic profile. nih.govresearchgate.net
For instance, in the context of kinase inhibition, particularly against Epidermal Growth Factor Receptor (EGFR), the 4-position is critical. The introduction of an anilino group at C4 is a hallmark of many potent EGFR inhibitors, as this moiety occupies the adenine-binding region of the ATP pocket. mdpi.comnih.gov The substituent pattern on this aniline (B41778) ring further fine-tunes the inhibitory activity.
The 2-position also plays a significant role. The nature of the substituent at C2 can modulate the compound's selectivity and potency. While often a site for introducing aryl or alkyl groups, it can also be functionalized with smaller groups that influence the electronic properties of the pyrimidine (B1678525) ring. nih.gov
Modifications on the benzene (B151609) portion of the quinazoline core, especially at positions 6 and 7, are crucial for optimizing activity. These positions are often directed towards the solvent-exposed region of an enzyme's active site, providing opportunities to enhance potency and improve pharmacokinetic properties through the addition of solubilizing or supplementary binding groups. nih.gov The strategic combination of substituents at these key positions allows for the systematic optimization of quinazoline-based compounds for a desired biological target.
Influence of Halogen Substituents on Biological Recognition and Potency
Halogen atoms are frequently incorporated into bioactive molecules to modulate their physicochemical properties and enhance biological potency. researchgate.net Their influence extends beyond simple steric and electronic effects; halogens like chlorine, bromine, and iodine can participate in specific, directional non-covalent interactions known as halogen bonds. nih.govmdpi.comacs.org In a halogen bond, the halogen atom acts as an electrophilic species (a σ-hole donor) and interacts with a Lewis base, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid residue of a protein. acs.orgnih.gov This interaction, with a strength comparable to a hydrogen bond, can significantly contribute to the binding affinity and specificity of a ligand for its receptor. nih.gov
The introduction of halogens can alter a molecule's lipophilicity, metabolic stability, and electronic distribution, thereby affecting its absorption, distribution, and target-binding kinetics. Computational and experimental studies have demonstrated that halogen substitution can lead to dramatic changes in inhibitory constants. For example, in a series of 4-anilinoquinazoline (B1210976) EGFR inhibitors, modifying the halogen at the 3'-position of the aniline ring resulted in a clear potency trend, with the bromine-substituted analog being the most potent. nih.gov
| Compound (Substituent at 3'-Anilino Position) | EGFR Inhibition IC₅₀ (nM) |
| Hydrogen | 29 |
| Fluorine | 3.8 |
| Chlorine | 0.31 |
| Bromine | 0.025 |
| Iodine | 0.89 |
| Data compiled from computational studies on 4-anilinoquinazoline inhibitors, highlighting the impact of halogen substitution on potency. nih.gov |
This demonstrates that the size, polarizability, and σ-hole intensity of the halogen are critical factors in optimizing interactions at the biological target. nih.gov
Impact of Chlorine at Positions 2 and 4
The presence of chlorine atoms at the C2 and C4 positions of the quinazoline scaffold has profound implications for both chemical reactivity and biological activity. 2,4-dichloroquinazoline (B46505) is a pivotal synthetic intermediate, where the chlorine at the 4-position is particularly reactive towards nucleophilic substitution. This enhanced reactivity is attributed to the "α-nitrogen effect," making the C4 position highly activated and ideal for introducing key pharmacophoric groups, such as the aforementioned anilino moieties in kinase inhibitors. researchgate.net
While often utilized as a leaving group in synthesis, a chlorine atom that remains in the final molecule can directly contribute to the biological profile. Its strong electron-withdrawing nature significantly alters the electron density of the pyrimidine ring, which can influence the pKa of the heterocyclic nitrogens and their ability to form hydrogen bonds. Furthermore, a chlorine atom at C2 or C4 can engage in crucial interactions within a protein's binding pocket, including hydrophobic interactions and potentially stabilizing halogen bonds with nearby Lewis bases. mdpi.com These interactions can enhance the binding affinity and confer selectivity for the target receptor.
Effects of Substitution at Position 5 (Specific to 2,4,5-Trichloro-6,7-dimethoxyquinazoline)
The structure-activity relationships of substituents at the 5-position of the quinazoline ring are less extensively documented in scientific literature compared to other positions like 2, 4, 6, and 7. nih.govresearchgate.net Consequently, the specific contribution of the chlorine atom at C5 in this compound is not well-defined by existing SAR studies.
However, based on general chemical principles, the C5-chloro group is expected to exert a significant electronic influence on the benzene portion of the quinazoline scaffold. As a moderately deactivating, electron-withdrawing group, it would lower the electron density of the aromatic ring, which could modulate π-π stacking interactions with aromatic amino acid residues in a binding pocket. Sterically, the chlorine atom adds bulk to the "northern" edge of the molecule, which could either be beneficial for occupying a specific pocket or detrimental if it causes a clash with the receptor surface. Furthermore, like other halogens, the C5-chlorine could potentially act as a halogen bond donor, providing an additional anchor point for receptor binding if a suitable acceptor atom is appropriately positioned in the target protein. mdpi.comacs.org The precise impact of this substitution is highly context-dependent and would be determined by the specific topology of the biological target.
Modulatory Role of 6,7-Dimethoxy Substituents on Biological Activity
The 6,7-dimethoxy substitution pattern is a recurring motif in a vast number of highly potent quinazoline derivatives, particularly those developed as anticancer agents. mdpi.com Research has shown that 6,7-dialkoxy substitution is often optimal for cytotoxic activity in certain series of quinazolinones. mdpi.com These electron-donating groups increase the electron density of the quinazoline ring system, which can enhance binding to certain biological targets, including the ATP-binding site of protein kinases. mdpi.com
Elucidation of Pharmacophore Features Essential for Desired Biological Profiles
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a response. For quinazoline derivatives, the pharmacophore varies depending on the target class.
For kinase inhibitors (e.g., EGFR, PLK-1), the pharmacophore is well-characterized:
Hydrogen Bond Acceptor: The N1 atom of the quinazoline ring is a critical feature, forming a key hydrogen bond with the "hinge" region of the kinase active site. mdpi.com
Hydrophobic/Aromatic Regions: The fused benzene ring of the quinazoline core and the substituent at the C4 position (e.g., an anilino group) occupy hydrophobic pockets within the ATP-binding site. researchgate.net
Additional Interaction Points: Substituents at the C6 and C7 positions (e.g., dimethoxy groups) can provide additional hydrogen bonding or hydrophobic interactions that enhance potency and selectivity. mdpi.com
For other targets, such as acetylcholinesterase (AChE) , a different set of features is required. A validated pharmacophore model for quinazoline-based AChE inhibitors identified three hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring (AAAHR_1) as essential for activity. nih.gov
The table below summarizes key pharmacophoric features for different biological activities of quinazoline derivatives.
| Biological Target | Essential Pharmacophore Features | Key Positions |
| Protein Kinases (e.g., EGFR) | H-bond acceptor (N1), hydrophobic aromatic core, C4-substituent for ATP-site occupancy, C6/C7 groups for added affinity/solubility. mdpi.comnih.gov | 1, 4, 6, 7 |
| Acetylcholinesterase (AChE) | Multiple H-bond acceptors, H-bond donor, aromatic ring for π-π stacking. nih.gov | Varies |
| Antimicrobial Targets | Varies; often involves lipophilic groups and halogen atoms to disrupt cell membranes or inhibit enzymes. cbijournal.com | 2, 4, 6 |
| This table provides a generalized summary of pharmacophore features for quinazoline derivatives against different biological targets. |
The specific combination of halogens at positions 2, 4, and 5, along with the dimethoxy groups at 6 and 7 in this compound, presents a unique constellation of these pharmacophoric features, suggesting a potentially complex and potent mode of biological action.
Computational Chemistry in the Investigation of 2,4,5 Trichloro 6,7 Dimethoxyquinazoline and Its Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Molecular docking simulations have been extensively used to predict how quinazoline (B50416) derivatives, including analogues of 2,4,5-Trichloro-6,7-dimethoxyquinazoline, bind to their biological targets. These simulations calculate the binding energy, which provides an estimate of the binding affinity of the ligand for the protein. For instance, in studies involving quinazoline derivatives as potential anticancer agents, molecular docking has been used to predict their binding affinities to the epidermal growth factor receptor (EGFR). The binding affinities for a series of 2,4-disubstituted quinoline (B57606) derivatives as anti-tubercular agents were found to range from -3.2 to -18.5 kcal/mol. dergipark.org.tr
The binding mode refers to the specific orientation and conformation of the ligand within the binding site of the target protein. Docking studies can reveal the crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of quinazolinone derivatives with the DNA gyrase enzyme have shown that the acid hydrazide core interacts effectively with key residues. researchgate.net
| Compound/Analogue Series | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 2,4-Disubstituted Quinoline Derivatives | Mycobacterium tuberculosis LipB | -3.2 to -18.5 |
| Designed Chloroquine/Hydroxychloroquine Analogues | SARS-CoV-2 Main Protease (6W63) | -4.5 to -6.0 |
| 6-Bromo quinazoline derivatives | EGFR | -5.3 to -6.7 |
A significant outcome of molecular docking simulations is the identification of key amino acid residues within the protein's binding site that are critical for ligand recognition and binding. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, docking studies of certain quinazolinone derivatives with the DNA gyrase enzyme have identified interactions with GLU50, ASN46, GLY77, and ASP136 as being important for binding. researchgate.net In another study, the quinazolinone ring of a 6-bromo quinazoline derivative was found to interact with Lys 745 and Met 790 in the active site of EGFR through π-interactions. nih.gov
Understanding these key interactions is crucial for structure-activity relationship (SAR) studies, as it allows medicinal chemists to design new analogues with modified functional groups that can form stronger interactions with the target, thereby improving potency and selectivity.
| Quinazoline Analogue Series | Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Quinazolinone derivatives | DNA gyrase | GLU50, ASN46, GLY77, ASP136 | Not specified |
| 6-Bromo quinazoline derivatives | EGFR | Lys 745, Met 790 | π-interactions |
| 6-Bromo quinazoline derivatives | EGFR | Asp 855 | π-interaction with phenyl moiety |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov
Both 2D and 3D-QSAR models have been developed for various series of quinazoline derivatives to understand the structural requirements for their biological activities. nih.govnih.gov 2D-QSAR models use descriptors calculated from the 2D representation of the molecules, such as topological indices and physicochemical properties. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D structures of the molecules, such as steric and electrostatic fields. nih.gov
The development of a QSAR model typically involves a training set of compounds with known activities to build the model and a test set to validate its predictive power. For a series of quinazoline-4(3H)-one analogs as EGFR inhibitors, robust 3D-QSAR models were developed, with the best CoMFA and CoMSIA models showing good internal and external validation. nih.govresearchgate.net
A key aspect of QSAR studies is the identification of molecular descriptors that have a significant correlation with the biological activity of the compounds. These descriptors can be electronic, steric, hydrophobic, or topological in nature. For quinazoline derivatives with cytotoxic activity, descriptors such as constitutional, functional, chemical, 2D autocorrelation, and charge descriptors have been found to be significant for predicting their anticancer activity. nih.gov In another study on quinazoline derivatives as anticancer agents, the lowest unoccupied molecular orbital (LUMO) energy, dipole moment, surface tension, and the number of H-bond donors were identified as relevant descriptors. researchgate.net
| Descriptor Type | Specific Descriptor | Correlated Biological Activity |
|---|---|---|
| Electronic | LUMO energy, Dipole moment | Anticancer |
| Physicochemical | Surface tension | Anticancer |
| Topological | 2D autocorrelation | Cytotoxic |
| Constitutional | Number of H-bond donors | Anticancer |
| Charge | Charge descriptors | Cytotoxic |
Once a QSAR model has been developed and validated, it can be used to predict the biological activity of novel, untested compounds. This predictive capability is a powerful tool in drug design, as it allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing. nih.gov For example, a validated 3D-QSAR model for quinazoline-4(3H)-one analogs was used to design five novel compounds with predicted enhanced activities. nih.govresearchgate.net The predictive power of QSAR models is often assessed by the predicted correlation coefficient (R²pred) for an external test set of compounds. researchgate.net
The insights gained from the contour maps generated in 3D-QSAR studies can also guide the design of new analogues with improved activity by indicating regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding features are favorable or unfavorable for activity.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations are crucial for understanding how a ligand (a potential drug molecule) interacts with its biological target, such as a protein, and for assessing the stability of the resulting complex.
The primary goal of MD simulations in this context is to confirm the stability of the ligand-protein complex. This is often evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). A low and stable RMSD value (typically < 2-3 Å) over the simulation time suggests that the ligand remains securely bound in the active site of the protein and that the complex is stable. nih.govresearchgate.net
For instance, in studies of quinazoline derivatives, MD simulations have been used to confirm the stability of docked complexes with target proteins. These simulations provide insights into the dynamic behavior of the system, revealing how the ligand adapts its conformation within the binding pocket and how the protein structure might respond to the ligand's presence. This detailed understanding of binding dynamics is essential for validating docking results and for the rational design of more effective inhibitors. nih.govresearchgate.net
Quantum Chemical Calculations (DFT-based Analyses)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with a high degree of accuracy. These methods are fundamental to understanding a molecule's intrinsic reactivity, stability, and spectroscopic properties. A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p) for geometry optimization and frequency calculations.
In the study of quinazoline analogues like 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), DFT calculations have been employed to compute optimized geometric parameters (bond lengths and angles) and vibrational modes. researchgate.net These theoretical calculations are often validated by comparing the results with experimental data from techniques like FT-IR and FT-Raman spectroscopy.
Frontier Molecular Orbital (FMO) theory is a key component of DFT-based analyses, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov This analysis helps explain charge transfer interactions within the molecule.
From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, providing further insight into the molecule's chemical behavior.
Table 1: Calculated Global Reactivity Descriptors for a Quinazoline Analogue Note: The following data is illustrative for the analogue 4-Chloro-6,7-dimethoxyquinazoline and not the title compound.
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
This table outlines the parameters derived from HOMO-LUMO energies, which are crucial for assessing the reactivity of a molecule. nih.gov
Molecular Electrostatic Potential Surface (MESP) analysis is a computational technique used to visualize the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its reactive sites.
The MESP map uses a color spectrum to indicate different regions of electrostatic potential.
Red/Orange/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms (like oxygen and nitrogen).
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas, typically around hydrogen atoms, are prone to nucleophilic attack.
Green Regions: Represent neutral or zero potential areas.
For quinazoline derivatives, MESP analysis is used to identify the most reactive parts of the molecule, which is invaluable for predicting how the molecule will interact with biological receptors or other molecules. nih.gov
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. derpharmachemica.com This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. Molecular docking is a common method used in virtual screening, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rasayanjournal.co.inresearchgate.net
Once a "hit" compound is identified through screening, lead optimization strategies are employed. nih.gov This involves making iterative modifications to the chemical structure of the hit compound to improve its properties, including:
Potency: Increasing the binding affinity for the target.
Selectivity: Minimizing binding to other unintended targets to reduce side effects.
Pharmacokinetic Profile: Improving ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
For quinazoline analogues, which are often investigated as enzyme inhibitors (e.g., EGFR or JAK2 inhibitors), virtual screening can identify novel scaffolds that fit into the enzyme's active site. nih.govderpharmachemica.com Subsequent lead optimization might involve modifying substituents on the quinazoline ring to enhance interactions with key amino acid residues in the target's binding pocket, thereby improving inhibitory activity. nih.gov
Computational Prediction of Pharmacokinetic Parameters in Rational Drug Design
In rational drug design, a molecule must not only bind effectively to its target but also possess favorable pharmacokinetic properties to be a successful drug. Computational (in silico) methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of drug candidates at a very early stage. scirp.orgresearchgate.net
Predicting these properties helps to filter out compounds that are likely to fail later in development due to poor bioavailability or toxicity. Key parameters evaluated include:
Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and predict if a compound is likely to have good oral absorption. scirp.org
Aqueous Solubility (logS): Affects absorption and distribution.
Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.
hERG Inhibition: Assesses the risk of cardiotoxicity.
Various software and web servers (e.g., SwissADME, pkCSM) are used to calculate these properties for quinazoline derivatives, guiding the selection and optimization of compounds with a higher probability of success in clinical trials. unar.ac.idunar.ac.id
Table 2: Key In Silico ADMET Parameters and Their Significance
| Parameter | Significance in Drug Design | Favorable Range/Outcome |
| Molecular Weight | Affects absorption and diffusion. | < 500 g/mol |
| LogP | Measures lipophilicity; affects solubility and permeability. | < 5 |
| H-bond Donors | Influences binding and solubility. | < 5 |
| H-bond Acceptors | Influences binding and solubility. | < 10 |
| Aqueous Solubility | Crucial for absorption and formulation. | High |
| BBB Permeability | Determines if a drug can reach the brain. | Yes/No (Target dependent) |
| CYP Isoform Inhibition | Predicts potential for metabolic drug-drug interactions. | Non-inhibitor |
| hERG Inhibition | Assesses risk of cardiac arrhythmia. | Non-inhibitor |
| Carcinogenicity/Mutagenicity | Predicts long-term toxicity. | Negative |
This table summarizes important pharmacokinetic and toxicity parameters that are predicted computationally to assess the drug-likeness of a compound. researchgate.netscirp.org
Molecular Pharmacology and Biological Targets of Quinazoline Derivatives, with Specific Focus on Halogenated Dimethoxy Analogues
Target-Specific Modulation by Quinazoline (B50416) Derivatives
The quinazoline core is a privileged scaffold known to interact with a wide array of biological targets. The nature and position of substituents on the quinazoline ring are critical determinants of target specificity and potency.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
Many 4-anilinoquinazoline (B1210976) derivatives are potent inhibitors of EGFR, a key target in cancer therapy. The 6,7-dimethoxy substitution pattern is a common feature in several EGFR inhibitors. However, the presence of chlorine atoms at the 2, 4, and 5 positions would significantly alter the molecule's ability to fit into the ATP-binding pocket of EGFR. Without specific studies, it is impossible to ascertain whether 2,4,5-Trichloro-6,7-dimethoxyquinazoline would act as an EGFR inhibitor.
Specificity and Potency Considerations in EGFR Inhibition
The specificity and potency of quinazoline-based EGFR inhibitors are highly dependent on the substituents. The addition of a third chlorine atom at the 5-position could theoretically influence its selectivity for different kinases, but this remains purely speculative.
Dual EGFR/HER2 Inhibition
Certain quinazoline derivatives have been developed as dual inhibitors of both EGFR and HER2. The structural requirements for dual inhibition are precise, and it is unknown if the specific substitution pattern of this compound would confer such activity.
Other Kinase Targets (e.g., Aurora Kinase, VEGFR-2, PI3K)
The versatility of the quinazoline scaffold allows for its adaptation to target other kinases involved in cell signaling and proliferation, such as Aurora kinase, VEGFR-2, and PI3K. Each of these targets has a unique active site topology, and the inhibitory potential of this compound against them would require dedicated screening and characterization.
Enzyme Inhibition Mechanisms (e.g., Thymidylate Synthase, PARP, DHFR)
Beyond kinases, quinazoline derivatives have been shown to inhibit various enzymes crucial for cellular processes. For instance, some analogues are known to inhibit thymidylate synthase, PARP, and DHFR. The specific electronic and steric properties of this compound would determine its potential to interact with the active sites of these enzymes.
Alpha1-Adrenoceptor Antagonism and Related Receptor Interactions
The 6,7-dimethoxyquinazoline (B1622564) structure is famously associated with alpha1-adrenoceptor antagonists used in the treatment of hypertension and benign prostatic hyperplasia. The 4-amino substituted derivatives are particularly important in this class. The presence of a chlorine atom at the 4-position instead of an amino group, along with the additional chlorine atoms, makes it unlikely that this compound would exhibit the same alpha1-adrenoceptor antagonism, though this cannot be definitively ruled out without experimental data.
Mechanistic Basis of Biological Responses at a Molecular Level
While specific experimental data on the molecular mechanisms of This compound is not extensively available in the public domain, the biological activities of structurally related quinazoline derivatives provide a basis for predicting its potential mechanisms of action. The presence of both chloro and dimethoxy substituents suggests that its activities could be multifaceted, potentially impacting several key cellular processes.
Quinazoline derivatives are well-known for their ability to interfere with cellular proliferation, often by targeting key enzymes in signaling pathways that regulate cell growth and division. A prominent example is the inhibition of receptor tyrosine kinases (RTKs). For instance, 4-anilinoquinazoline derivatives are known to be potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase through competitive binding at the ATP-binding site. nih.gov The 6,7-dimethoxy substitution is a key feature of several approved anticancer drugs. researchgate.net
Furthermore, some 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives have been shown to strongly inhibit the phosphorylation of extracellular regulated kinase1/2 (ERK1/2), a key component of the MAPK/ERK signaling pathway that is often dysregulated in cancer. nih.gov Given the structural similarities, it is plausible that this compound could also modulate such pathways, thereby affecting cell proliferation. The antiproliferative activity of various quinazoline derivatives against different cancer cell lines is summarized in the table below.
| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |
| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazolines | PC3, BGC823, Bcap37 | Inhibition of cell proliferation with IC₅₀ values in the low micromolar range. | nih.gov |
| 4-(3′-bromo-4′-hydroxyphenyl)amino-6,7-dimethoxyquinazoline | U373, U87 (glioblastoma) | Significant cytotoxicity. | google.com |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HCT116, HT29, SW620 (colorectal cancer) | High anticancer efficacy with low micromolar IC₅₀ values. | nih.gov |
| 2-chloro-4-anilinoquinazoline derivatives | Various cancer cell lines | Antiproliferative activity. | semanticscholar.org |
This table presents data for compounds structurally related to this compound to infer potential activity.
Many chemotherapeutic agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. Several quinazoline derivatives have been shown to possess pro-apoptotic properties. For example, a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives were found to induce apoptosis in PC3 cells. nih.gov This was evidenced by morphological changes such as chromatin condensation and the formation of apoptotic bodies. nih.govresearchgate.net
The induction of apoptosis by quinazoline derivatives can occur through various mechanisms, including the activation of intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress and involves the mitochondria, leading to the activation of caspases. For instance, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) was found to induce apoptosis in colon cancer cells by activating the intrinsic apoptotic pathway, as indicated by the activation of caspase-9, caspase-3, and caspase-7. nih.gov The pro-apoptotic activity of some quinazoline derivatives is highlighted in the following table.
| Compound/Derivative | Cell Line | Apoptotic Mechanism | Reference(s) |
| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline (compound 6x) | PC3 | Induction of apoptosis, confirmed by Hoechst 33258 staining and flow cytometry. | nih.gov |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | SW620 (colorectal cancer) | Activation of the intrinsic apoptotic pathway (caspase-9, -3, -7 activation). | nih.gov |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | K562 (leukemia) | Down-regulation of Bcl-2, leading to a lower Bcl-2/Bax ratio. | nih.gov |
This interactive table showcases the pro-apoptotic effects of quinazoline derivatives that share structural motifs with this compound.
The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating the expression of genes involved in inflammation and cell survival. frontiersin.org Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer. Some quinazoline derivatives have been investigated for their ability to modulate this pathway. For example, certain compounds have been shown to inhibit the activation of NF-κB, which can lead to a reduction in the production of pro-inflammatory cytokines. frontiersin.org While direct evidence for this compound is lacking, the broader class of quinazoline-containing compounds has demonstrated the ability to interfere with NF-κB signaling. encyclopedia.pub This suggests a potential anti-inflammatory and apoptosis-sensitizing role for this compound.
Beyond the well-established mechanisms of kinase inhibition and apoptosis induction, some quinazoline derivatives have been found to target the cytoskeleton by disrupting microtubule assembly. nih.gov Microtubules are essential for cell division, intracellular transport, and maintenance of cell shape. nih.gov Agents that interfere with microtubule dynamics can lead to cell cycle arrest and apoptosis. A quinazoline derivative, PVHD121, was found to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov This mode of action represents another potential, though less commonly reported, mechanism for the anticancer activity of quinazoline compounds. Disruption of microtubules can also affect the intracellular trafficking of DNA repair proteins, potentially augmenting the efficacy of DNA-damaging agents. nih.gov
Comparative Analysis of this compound's Potential Mechanisms with Known Quinazoline Bioactivities
The hypothetical bioactivity of This compound can be contextualized by comparing its structural features with those of well-characterized quinazoline derivatives. The 6,7-dimethoxy substitution is a recurring motif in many bioactive quinazolines, often associated with anticancer and cardiovascular activities. rsc.org For example, derivatives of 6,7-dimethoxyquinazoline have been developed as potent and selective α1-adrenoceptor antagonists, leading to their use as antihypertensive agents. rsc.org
The presence of three chlorine atoms on the quinazoline core of this compound is a distinguishing feature. Halogenation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. In some quinazoline series, the introduction of a chlorine atom at certain positions has been shown to enhance anticancer activity. ijmpr.in For instance, 2-chloro-4-anilinoquinazoline derivatives have been synthesized and evaluated for their antitumor properties. semanticscholar.org
The combination of the 6,7-dimethoxy pattern with a trichloro-substitution on the core ring system is unique and suggests a complex pharmacological profile. It is conceivable that this compound could exhibit a hybrid activity profile, potentially acting as a kinase inhibitor, an apoptosis inducer, and possibly modulating other cellular targets. The specific positioning of the chlorine atoms at the 2, 4, and 5 positions would critically influence its interaction with biological targets. For example, the chlorine at the 4-position is a common feature in intermediates used for the synthesis of 4-aminoquinazoline-based kinase inhibitors. semanticscholar.org
Q & A
Q. What are the standard synthetic routes for 2,4,5-Trichloro-6,7-dimethoxyquinazoline, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 6,7-dimethoxyquinazoline are prepared by refluxing intermediates (e.g., 4-amino-triazole derivatives) with substituted aldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid) . Yield optimization involves controlling reaction time (e.g., 4–18 hours), solvent selection (DMSO or ethanol), and stoichiometric ratios. Crystallization using water-ethanol mixtures improves purity, with yields averaging 50–65% . For halogenated analogs, chlorination agents and temperature control (e.g., 100°C in dimethylformamide) are critical .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR (e.g., in DMSO-d6) to confirm substitution patterns and methoxy/chloro group positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 233.5 g/mol) and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its irritant properties and potential toxicity:
- Use PPE (gloves, lab coat, goggles) in a fume hood.
- Avoid inhalation or skin contact; rinse immediately with water if exposed .
- Store in airtight containers away from oxidizing agents. Toxicity data from structurally similar chlorinated quinazolines suggest strict adherence to waste disposal guidelines .
Advanced Research Questions
Q. How can computational chemistry tools aid in understanding the reactivity and electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations can map electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Quantum mechanics/molecular mechanics (QM/MM) simulations predict binding affinities for biological targets (e.g., EGFR kinase) . Tools like Gaussian or ORCA are used to model substituent effects on reactivity, such as chlorine’s electron-withdrawing impact on quinazoline’s aromatic ring .
Q. What strategies address discrepancies in reported biological activity data for quinazoline derivatives?
- Methodological Answer : Variations in assay conditions (e.g., cell line specificity, incubation time) and compound purity (≥95% by HPLC) must be standardized. For example, cytotoxic activity against cancer cells (e.g., IC50 values) may differ due to metabolic stability or solubility issues. Cross-validation using orthogonal assays (e.g., MTT, apoptosis markers) and structural analogs (e.g., diaryl urea derivatives) clarifies structure-activity relationships (SAR) .
Q. How can nucleophilic substitution reactions be tailored to synthesize this compound derivatives with enhanced selectivity?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines or thiols .
- Catalyst Use : Pd-based catalysts (e.g., PdCl2(PPh3)2) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like over-chlorination .
Q. What mechanistic insights explain the role of this compound in inhibiting EGFR kinase activity?
- Methodological Answer : The compound’s chloro and methoxy groups facilitate hydrogen bonding with ATP-binding pockets (e.g., Met793 and Thr854 residues). Irreversible inhibition is achieved via acrylamide moieties forming covalent bonds with Cys797, as shown in ML03 analogs. Competitive binding assays and molecular docking (e.g., AutoDock Vina) validate these interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
